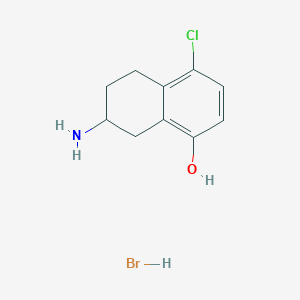
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate is a complex organic compound that features a thiol group, a succinimide moiety, and a phosphate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate typically involves multiple steps. One common route includes the reaction of succinimide with 3-aminopropylamine to form 3-succinimidopropylamine. This intermediate is then reacted with 2-chloroethanethiol to introduce the thiol group. Finally, the compound is esterified with monosodium phosphate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The phosphate ester group can participate in phosphorylation reactions, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Succinimidopropylamino)ethanethiol
- Monosodium phosphate (ester)
- Succinimide derivatives
Uniqueness
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
69226-49-9 |
|---|---|
Fórmula molecular |
C9H22N2NaO8PS |
Peso molecular |
372.31 g/mol |
Nombre IUPAC |
sodium;2-[3-(2,5-dioxopyrrolidin-1-yl)propylamino]ethylsulfanyl-hydroxyphosphinate;trihydrate |
InChI |
InChI=1S/C9H17N2O5PS.Na.3H2O/c12-8-2-3-9(13)11(8)6-1-4-10-5-7-18-17(14,15)16;;;;/h10H,1-7H2,(H2,14,15,16);;3*1H2/q;+1;;;/p-1 |
Clave InChI |
CVVAKYLQNKTGCI-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)N(C1=O)CCCNCCSP(=O)(O)[O-].O.O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


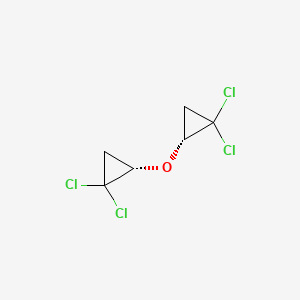
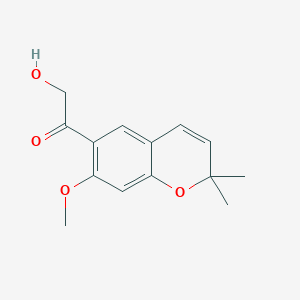

![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
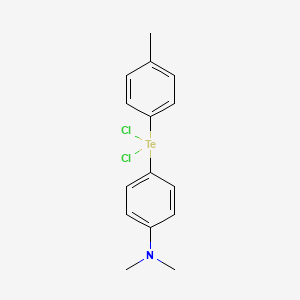

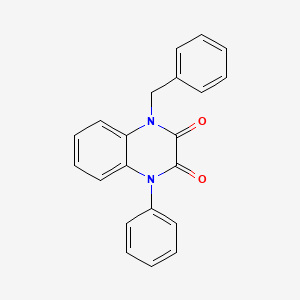
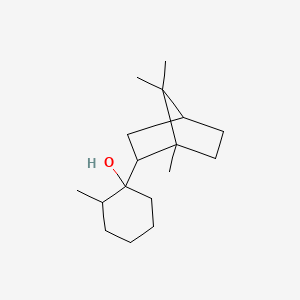
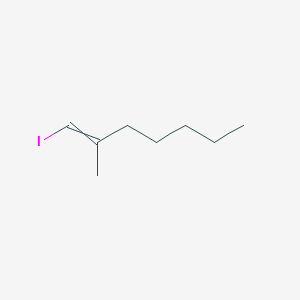
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
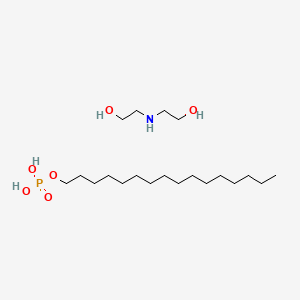
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
